8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-
CAS No.:
Cat. No.: VC13608903
Molecular Formula: C10H10N2O4
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O4 |
|---|---|
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | 4,5-dimethoxy-6H-[1,3]dioxolo[4,5-e]benzimidazole |
| Standard InChI | InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8-10(9(7)14-2)16-4-15-8/h3H,4H2,1-2H3,(H,11,12) |
| Standard InChI Key | SNFVLWYMNCVZHN-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C3=C1NC=N3)OCO2)OC |
| Canonical SMILES | COC1=C(C2=C(C3=C1NC=N3)OCO2)OC |
Introduction
The compound 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is a complex organic molecule that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of specific literature directly focused on this compound, understanding its structure and potential properties can provide insights into its possible uses and synthesis methods.
Synthesis Methods
While specific synthesis methods for 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- are not documented, general approaches to synthesizing benzimidazole derivatives involve condensation reactions between appropriate precursors. For instance, the synthesis of related benzimidazoles often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of catalysts.
Research Findings and Data
Given the lack of direct research findings on 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-, we can look at related compounds for insights:
| Compound | Biological Activity | Reference |
|---|---|---|
| Benzimidazoles | Antimicrobial, Antiparasitic | |
| 1,3-Benzodioxole derivatives | Antibacterial | |
| Fluoroalkoxy substituted benzimidazoles | Various biological activities |
Future Directions
Future studies should focus on synthesizing this compound using established methods for benzimidazole derivatives and evaluating its biological activities through in vitro and in vivo assays. Additionally, computational modeling could provide insights into its potential interactions with biological targets.
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